molecular formula C22H20N2O2S B2809207 (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-76-8

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2809207
CAS No.: 476671-76-8
M. Wt: 376.47
InChI Key: PHVWGFIFMJEOFX-ZDLGFXPLSA-N
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Description

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile: is a complex organic compound that features a combination of aromatic rings, thiazole, and acrylonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethylphenylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Coupling with Acrylonitrile: The thiazole derivative is then coupled with 2,5-dimethoxybenzaldehyde through a Knoevenagel condensation reaction in the presence of a base like piperidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

Medicine

    Drug Development: Potential lead compound for the development of new drugs targeting specific biological pathways.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring and acrylonitrile group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2,5-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
  • (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

  • Structural Features : The presence of both 2,5-dimethoxyphenyl and 3,4-dimethylphenyl groups in the same molecule is unique and may confer distinct chemical and biological properties.
  • Reactivity : The combination of functional groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(Z)-3-(2,5-dimethoxyphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-14-5-6-16(9-15(14)2)20-13-27-22(24-20)18(12-23)10-17-11-19(25-3)7-8-21(17)26-4/h5-11,13H,1-4H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVWGFIFMJEOFX-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=CC(=C3)OC)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=CC(=C3)OC)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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